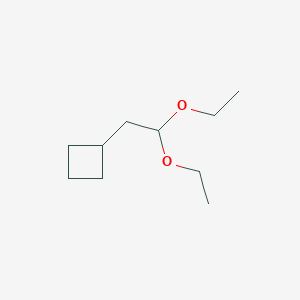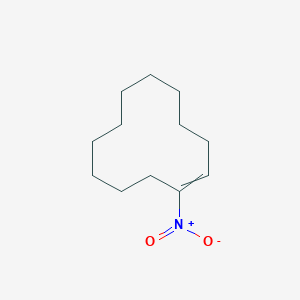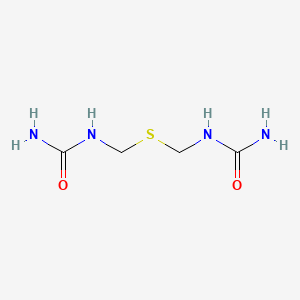
1,1'-(Sulfanediyldimethanediyl)diurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Sulfanediyldimethanediyl)diurea is an organic compound with the molecular formula C4H10N4O2S It is a derivative of urea, characterized by the presence of a sulfide group linking two urea moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Sulfanediyldimethanediyl)diurea can be synthesized through several methods. One common approach involves the reaction of thiourea with formaldehyde under controlled conditions. The reaction typically proceeds as follows:
Reactants: Thiourea and formaldehyde.
Conditions: Acidic or basic medium, controlled temperature.
Procedure: Thiourea is reacted with formaldehyde in an aqueous solution, leading to the formation of 1,1’-(Sulfanediyldimethanediyl)diurea.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Sulfanediyldimethanediyl)diurea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as crystallization or filtration to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Sulfanediyldimethanediyl)diurea undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone.
Reduction: The compound can be reduced to form simpler urea derivatives.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Simpler urea derivatives.
Substitution products: N-substituted ureas.
Wissenschaftliche Forschungsanwendungen
1,1’-(Sulfanediyldimethanediyl)diurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Sulfanediyldimethanediyl)diurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfide group may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar structure but lacks the methylene linkage.
Urea: Simpler structure with no sulfide group.
Sulfoxides and sulfones: Oxidized derivatives of sulfides.
Uniqueness
1,1’-(Sulfanediyldimethanediyl)diurea is unique due to its dual urea moieties linked by a sulfide group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Eigenschaften
CAS-Nummer |
43025-54-3 |
|---|---|
Molekularformel |
C4H10N4O2S |
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
(carbamoylamino)methylsulfanylmethylurea |
InChI |
InChI=1S/C4H10N4O2S/c5-3(9)7-1-11-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |
InChI-Schlüssel |
DIVWDXPVWFBQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(NC(=O)N)SCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
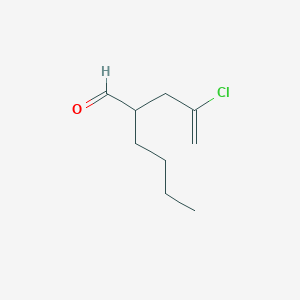
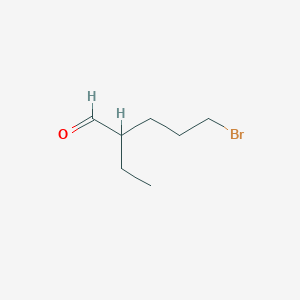
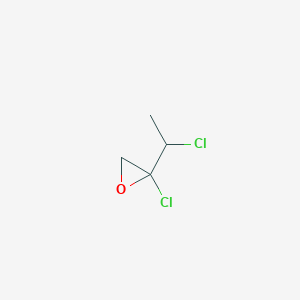
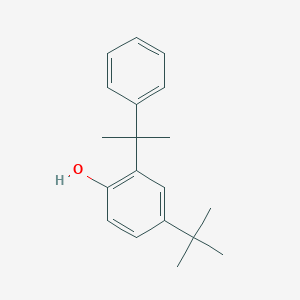
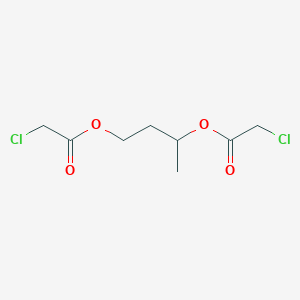
![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
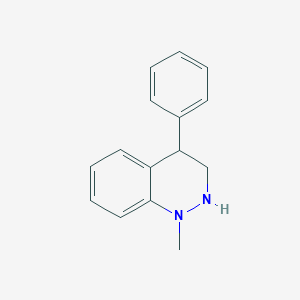
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
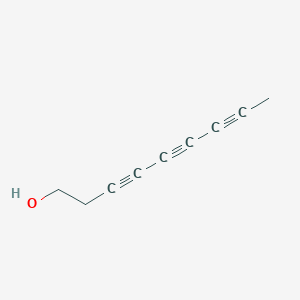
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
